molecular formula C24H30ClN3O3S B2462486 N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1329983-18-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2462486
CAS No.: 1329983-18-7
M. Wt: 476.03
InChI Key: WGOJZVLKIFKNAH-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O3S and its molecular weight is 476.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs

Research by Lynch et al. (2006) explored compounds derived from 2-aminothiazole, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide, and their activity as nonsteroidal anti-inflammatory drugs. These compounds, particularly the hydrochloride salts of some derivatives, showed anti-inflammatory activity. The study emphasized the synthesis and identification of these compounds using various spectroscopy techniques, contributing to the understanding of thiazole-based anti-inflammatory agents (Lynch et al., 2006).

Cytotoxic and Antimicrobial Effects

Nam et al. (2010) synthesized a series of benzothiazole derivatives and evaluated their cytotoxic and antimicrobial activities. Notably, two compounds, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, demonstrated significant cytotoxicity against cancer cell lines and inhibitory effects on the growth of certain bacteria and fungi. This research highlights the potential of benzothiazole derivatives in cancer therapy and antimicrobial applications (Nam et al., 2010).

Inhibition of Stearoyl-CoA Desaturase-1

A study by Uto et al. (2009) on 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides, specifically a compound with a structure related to the one , showed potent inhibition of stearoyl-CoA desaturase-1 (SCD-1). SCD-1 is a key enzyme in fatty acid metabolism, and its inhibition has potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Analgesic and Anti-inflammatory Agents

Research by Abu‐Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/2 inhibitors, with some showing high inhibitory activity on COX-2 selectivity. The research provides insight into the development of new analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Ravinaik et al. (2021) synthesized and evaluated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S.ClH/c1-4-30-20-6-5-7-21-22(20)25-24(31-21)27(11-10-26-12-14-29-15-13-26)23(28)19-9-8-17(2)16-18(19)3;/h5-9,16H,4,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOJZVLKIFKNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(C=C(C=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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